![molecular formula C12H22ClNO2 B2434927 N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide CAS No. 2411183-40-7](/img/structure/B2434927.png)
N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide, also known as tBOC-Cl, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid L-alanine and is commonly used as a protecting group for amino groups in peptide synthesis.
Mécanisme D'action
The mechanism of action of N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide involves the formation of a covalent bond between the tBOC group and the amino group of the peptide. This protects the amino group from unwanted reactions during peptide synthesis. The tBOC group can be removed using mild acidic conditions, which cleaves the covalent bond and restores the original amino group.
Biochemical and Physiological Effects:
N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide does not have any known biochemical or physiological effects, as it is primarily used as a tool in peptide synthesis. It is not metabolized by the body and is excreted unchanged.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide in peptide synthesis are its high yield of synthesis, ease of removal, and versatility in protecting N-terminal amino groups. The limitations of N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide include its potential for racemization during peptide synthesis and its sensitivity to acidic conditions.
Orientations Futures
For N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide research include the development of new protecting groups for amino groups, the optimization of N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide synthesis, and the exploration of its potential for use in other areas of chemical synthesis.
In conclusion, N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide is a widely used protecting group for amino groups in peptide synthesis. Its ease of removal and versatility make it a valuable tool for scientific research. While it does not have any known biochemical or physiological effects, N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide has the potential for future development in the field of chemical synthesis.
Méthodes De Synthèse
The synthesis of N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide involves the reaction of L-alanine with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting product is a white solid that is purified by recrystallization. The overall yield of the synthesis is typically high, making N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide a readily available compound for scientific research.
Applications De Recherche Scientifique
TBOC-Cl is widely used in peptide synthesis as a protecting group for amino groups. It is particularly useful for the protection of N-terminal amino groups, which are prone to side reactions during peptide synthesis. The tBOC group can be easily removed using mild acidic conditions, making it a versatile tool for peptide synthesis.
Propriétés
IUPAC Name |
N-[[(2R,3S)-2-tert-butyloxolan-3-yl]methyl]-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-8(13)11(15)14-7-9-5-6-16-10(9)12(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,15)/t8?,9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTWHQNJOXSDEA-CBMCFHRWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCOC1C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC[C@@H]1CCO[C@H]1C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

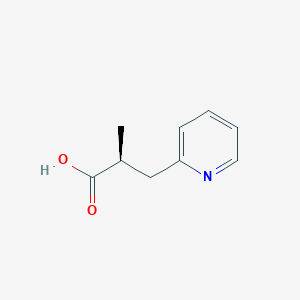
![1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2434846.png)
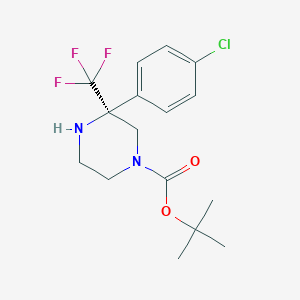
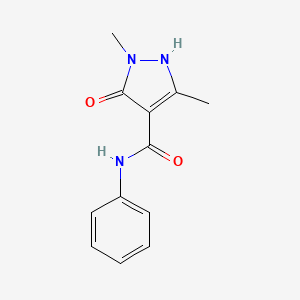
![2-chloro-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}acetamide](/img/structure/B2434854.png)

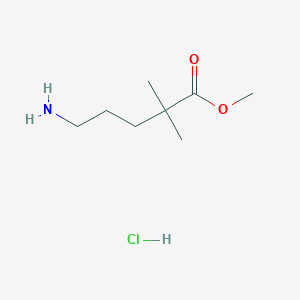
![7-allyl-6-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2434858.png)
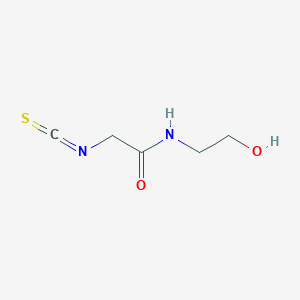
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2434860.png)

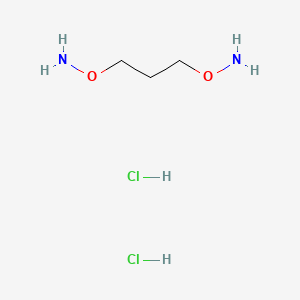
![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2434866.png)
![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2434867.png)